2-Methoxyphenylacetone
Description
Contextual Significance in Organic Synthesis and Chemical Science
The primary role of 2-methoxyphenylacetone in organic synthesis is as an intermediate. ontosight.ai Its chemical structure allows it to participate in a range of reactions, making it a versatile tool for synthetic chemists. For instance, it can be used as a starting material for the synthesis of β-unsaturated aldehydes, which are themselves important intermediates in various organic reactions. smolecule.com
The compound's utility extends to the pharmaceutical sector, where its derivatives are explored for potential biological activities. smolecule.com Research has indicated that it can serve as a precursor in the synthesis of certain analgesics and anti-inflammatory agents. ontosight.ai Furthermore, studies have suggested its potential application in the development of Positron Emission Tomography (PET) imaging agents for the brain, owing to its ability to be taken up by the brain and its affinity for β-amino acid receptors. smolecule.com It is also categorized as an analytical reference standard and a precursor in the synthesis of some amphetamines for research and forensic applications. caymanchem.com
Historical Trajectory of Research on this compound
The synthesis of this compound, also referred to as o-methoxyphenylacetone, has been a subject of study for a considerable time. An early and improved modification of a procedure was described in Organic Syntheses in 1955. orgsyn.org This method involved the reaction of o-methoxybenzaldehyde with nitroethane to form 1-(o-methoxyphenyl)-2-nitro-1-propene, which was then reduced using iron and hydrochloric acid to yield this compound. orgsyn.org
Over the years, various other synthetic routes have been explored. These include methods starting from a glycidic ester, the hydrogenation of o-methoxybenzalacetone, the reaction of o-methoxyphenylacetyl chloride with methylzinc iodide, and the hydrolysis of o-methoxy-α-acetylbenzyl cyanide. orgsyn.org Another approach involves the condensation of o-methoxybenzoyl chloride with diethyl ethoxymagnesiummalonate, followed by hydrolysis. orgsyn.org The acylation of anisole (B1667542) with acetyl chloride or acetic anhydride (B1165640) in the presence of a base is another documented synthesis method. smolecule.com These varied approaches highlight the long-standing interest in and the evolving methodologies for producing this key chemical intermediate.
Chemical and Physical Properties
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C10H12O2 nih.gov |
| Molecular Weight | 164.20 g/mol nih.gov |
| Appearance | Colorless liquid chemicalbook.com |
| Boiling Point | 127 °C chemicalbook.com |
| Density | 1.054 g/cm³ chemicalbook.com |
| Refractive Index | 1.52 (at 20 °C) chemicalbook.com |
| CAS Number | 5211-62-1 nih.gov |
| IUPAC Name | 1-(2-methoxyphenyl)propan-2-one nih.gov |
Compound Names
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBFNZCPZFVKAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200121 | |
| Record name | 2-Methoxyphenylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5211-62-1 | |
| Record name | 1-(2-Methoxyphenyl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5211-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Methoxyphenylacetone | |
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| Record name | 2-Methoxyphenylacetone | |
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| Record name | 2-methoxyphenylacetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.644 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-METHOXYPHENYLACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Advanced Synthetic Methodologies for 2 Methoxyphenylacetone
Catalytic Approaches to 2-Methoxyphenylacetone Synthesis
Catalysis is fundamental to modern chemical synthesis, offering pathways that increase reaction rates and selectivity while often reducing energy consumption. For this compound, various catalytic systems, including homogeneous, heterogeneous, and biocatalytic approaches, have been investigated to improve upon traditional synthetic routes.
Homogeneous Catalysis in this compound Production
Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. This ensures excellent contact between the catalyst and substrate, often leading to high activity and selectivity. rsc.orguu.nl
A notable example of a homogeneous catalytic route is the synthesis of phenylacetones from substituted propylene (B89431) derivatives. A process utilizing a palladium catalyst in the presence of an amine or copper compound has been developed for this transformation. In a specific synthesis of this compound, 3-(2-methoxyphenyl)propylene was used as the starting material. The reaction, catalyzed by a soluble palladium(II) complex, achieved a complete conversion of the starting material with a high yield of the desired product. google.com
Another approach in homogeneous catalysis involves the oxidation of natural oils. For the synthesis of the related isomer, p-methoxyphenylacetone, a method using natural fennel oil as the raw material has been reported. This process employs a dehydroabietylamine (B24195) Schiff base-copper(II) or -nickel(II) complex as the catalyst and hydrogen peroxide as the oxidant in an ethanol (B145695) or 1,4-dioxane (B91453) solvent. google.com While this specific example produces the para-isomer, the catalytic system demonstrates the potential of using transition metal complexes for the selective oxidation of naturally occurring precursors. The reported yield for p-methoxyphenylacetone using this method was 25.07%, with a starting material conversion rate of 83.26%. google.com
| Catalyst System | Substrate | Product | Yield | Conversion | Reference |
| Palladium(II) complex | 3-(2-methoxyphenyl)propylene | This compound | 93% | 100% | google.com |
| Dehydroabietylamine Schiff base-Cu(II)/Ni(II) | Fennel Oil | p-Methoxyphenylacetone | 25.07% | 83.26% | google.com |
Heterogeneous Catalysis for this compound Formation
Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages such as ease of separation from the reaction mixture and potential for recycling, which are crucial for industrial applications. rsc.org These catalysts are typically solid materials, such as metals supported on oxides or zeolites. dicp.ac.cn
The synthesis of phenylacetones can be designed as a multi-step process where heterogeneous catalysts facilitate each transformation. For instance, the synthesis of 4-(4-methoxyphenyl)butan-2-one, a structurally related ketone, has been achieved in a telescoped flow system using a sequence of micropacked bed reactors. researchgate.net This system employs distinct heterogeneous catalysts for each step:
Oxidation: A supported gold-palladium (AuPd) on titanium dioxide (TiO₂) nanoalloy catalyst for the initial dehydrogenation of the corresponding alcohol. researchgate.netsouthwales.ac.uk
C-C Coupling: An anatase TiO₂ catalyst for the subsequent aldol (B89426) condensation. researchgate.net
Reduction: A platinum on titanium dioxide (Pt/TiO₂) catalyst for the final hydrogenation. researchgate.net
This approach allows for the optimization of conditions for each reaction step independently, leading to significant process intensification. researchgate.net Similar principles can be applied to construct a synthetic route to this compound from 2-methoxybenzyl alcohol and acetone (B3395972). The use of solid acid catalysts, such as silica-supported heteropoly acids like 12-phosphotungstic acid, is also a viable strategy for key steps like Friedel-Crafts acylation, which can be part of a synthetic pathway. researchgate.net
| Catalyst Type | Potential Application in Synthesis | Advantages |
| Supported Bimetallic Nanoparticles (e.g., AuPd/TiO₂) | Oxidation of 2-methoxybenzyl alcohol | High activity and selectivity |
| Metal Oxides (e.g., TiO₂, ZrO₂) | Aldol condensation for C-C bond formation | Bifunctional acid-base properties |
| Supported Metals (e.g., Pt/TiO₂, Pd/TiO₂) | Hydrogenation of an unsaturated intermediate | Efficient reduction of C=C bonds |
| Solid Acids (e.g., Heteropoly acids, Zeolites) | Friedel-Crafts acylation reactions | Recyclable, reduced corrosive waste |
Biocatalytic Pathways to this compound
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. This approach is a cornerstone of green chemistry, as reactions occur under mild conditions (near ambient temperature and pressure) in aqueous media, and the catalysts themselves are biodegradable. acsgcipr.org
Enzymatic oxidation is a key reaction that can be applied to the synthesis of this compound. Alcohol dehydrogenase (ADH) and alcohol oxidase enzymes are particularly relevant. acsgcipr.org A potential biocatalytic route would involve the oxidation of the precursor alcohol, 1-(2-methoxyphenyl)propan-2-ol, to the corresponding ketone, this compound.
Alcohol Oxidases: These enzymes use molecular oxygen as the terminal oxidant, producing hydrogen peroxide as a byproduct. The hydrogen peroxide may need to be removed by adding catalase to prevent enzyme deactivation. acsgcipr.org
Alcohol Dehydrogenases (ADHs): These enzymes require a stoichiometric cofactor, such as NAD⁺ or NADP⁺, which accepts the hydrogen from the alcohol. For the process to be catalytic, the reduced cofactor (NADH or NADPH) must be continuously reoxidized to its active state. acsgcipr.org
The high selectivity of enzymes can minimize the formation of byproducts, simplifying purification processes. While the initial cost of enzymes can be higher than chemical catalysts, their efficiency, specificity, and environmental benefits often make them economically viable on an industrial scale. acsgcipr.org
Sustainable and Green Chemistry Routes to this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Key principles include the use of renewable feedstocks, prevention of waste, and maximization of atom economy.
Solvent-Free Synthesis of this compound
A major goal of green chemistry is to reduce the use of auxiliary substances like organic solvents, which contribute significantly to waste and environmental impact. researchgate.net Solvent-free, or neat, reactions involve only the reactants and a catalyst, minimizing waste and simplifying product isolation.
While a specific solvent-free synthesis for this compound is not extensively detailed in the provided search results, the principles can be applied. For example, reactions can be conducted by heating a mixture of the neat reactants or by using techniques like ball milling. A "reagentless" approach for the iodosulfenylation of alkynes, which uses only the core reactants (iodine and disulfides), exemplifies a highly sustainable protocol that avoids solvents and additional reagents, leading to a very clean reaction. rsc.org Applying this philosophy, a potential route to this compound could involve the direct reaction of a 2-methoxyphenyl precursor with an acetylating agent under solvent-free conditions, possibly activated by microwave irradiation or mechanochemistry.
Atom-Economy Maximization in this compound Synthesis
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com A reaction with 100% atom economy produces no waste byproducts. Addition and rearrangement reactions are inherently atom-economical. primescholars.com
To maximize the atom economy in the synthesis of this compound, one must select reaction pathways that minimize byproduct formation. For instance, a hypothetical synthesis via an addition reaction would be superior to a substitution reaction that generates stoichiometric salt waste.
Consider the following comparison:
A Low Atom Economy Route (e.g., Wittig Reaction followed by hydration): This route would generate triphenylphosphine (B44618) oxide as a high molecular weight byproduct, leading to a poor atom economy.
A High Atom Economy Route (e.g., Direct Acylation/Addition): A reaction that directly combines a 2-methoxyphenyl precursor with a three-carbon acetyl group donor in an addition-type reaction would be highly atom-economical. The development of a reagentless protocol for the iodosulfenylation of alkynes, which achieves 100% atom economy, showcases the ideal for synthetic design. rsc.org Such a process generates no byproducts, as all atoms from the reactants are incorporated into the final product. rsc.org Striving for similar efficiency in the synthesis of this compound is a key goal of green chemistry.
| Reaction Principle | Atom Economy | Byproduct Generation | Environmental Impact |
| Substitution/Elimination Reactions | Low-Moderate | Stoichiometric (e.g., salts, leaving groups) | High |
| Addition/Rearrangement Reactions | 100% (Ideal) | None | Minimal |
Optimization of Reaction Parameters in this compound Synthesis
Pressure is another important factor, particularly in reactions involving gaseous reagents or intermediates. While many laboratory-scale syntheses of this compound are conducted at atmospheric pressure, industrial-scale production may utilize elevated pressures to enhance reaction rates and improve yields. For certain syntheses of aromatic ketones, conducting the reaction under pressure at elevated temperatures has been noted google.com. The specific effects of pressure would be highly dependent on the chosen synthetic route.
Below is a hypothetical data table illustrating the potential impact of temperature on the yield of this compound in a generic synthetic process, based on general principles of chemical kinetics.
| Temperature (°C) | Reaction Time (hours) | Yield of this compound (%) | Observations |
| 80 | 12 | 65 | Slow reaction rate |
| 100 | 8 | 85 | Optimal balance of rate and yield |
| 120 | 5 | 70 | Increased by-product formation |
| 140 | 3 | 55 | Significant decomposition/side reactions |
The stoichiometry of the reactants and catalysts is a fundamental aspect of optimizing the synthesis of this compound. An improper ratio of reactants can lead to incomplete reactions, the formation of by-products, and difficulties in purification.
In syntheses analogous to the preparation of phenylacetones, it is crucial to use a molar excess of one reactant to drive the reaction to completion and suppress side reactions. For example, in the synthesis of phenylacetone (B166967) from phenylacetic acid and acetic anhydride (B1165640), a large molar excess of acetic anhydride is employed to prevent the self-condensation of phenylacetone into dibenzyl ketone scribd.com.
A common route to this compound involves the reaction of o-methoxybenzaldehyde with nitroethane, followed by reduction. The molar ratios of the starting materials, catalyst, and reducing agents are critical for maximizing the yield.
The following table provides a representative example of stoichiometric ratios that might be employed in a laboratory-scale synthesis of this compound.
| Reactant / Reagent | Molecular Weight ( g/mol ) | Molar Ratio | Role |
| o-Methoxybenzaldehyde | 136.15 | 1.0 | Starting Material |
| Nitroethane | 75.07 | 1.2 | Reagent |
| n-Butylamine | 73.14 | 0.1 | Catalyst |
| Iron Powder | 55.85 | 4.0 | Reducing Agent |
| Hydrochloric Acid | 36.46 | 3.0 | Acidic Medium |
This table is a representative example based on common organic synthesis procedures.
Industrial-Scale Synthesis Challenges and Solutions for this compound
Scaling up the synthesis of this compound from a laboratory setting to an industrial scale presents a unique set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process.
One of the primary challenges in industrial Friedel-Crafts chemistry, a potential route for this compound, is the use of traditional Lewis acid catalysts like aluminum chloride (AlCl₃) researchgate.net. While effective, AlCl₃ is hazardous, corrosive, and generates a significant amount of acidic waste, posing environmental concerns and requiring specialized handling and disposal procedures researchgate.net. A significant trend in industrial chemistry is the move away from such catalysts towards more environmentally benign alternatives researchgate.net.
Key Industrial-Scale Challenges and Potential Solutions:
Catalyst Selection and Management :
Challenge : The use of hazardous and corrosive catalysts like AlCl₃ and hydrofluoric acid (HF) presents safety and environmental issues researchgate.net.
Solution : The development and implementation of solid acid catalysts, such as zeolites, offer a safer and more sustainable alternative. Zeolites are reusable, less corrosive, and can be more selective, reducing the formation of unwanted by-products researchgate.netresearchgate.net.
Waste Management :
Challenge : Traditional synthesis methods can produce large volumes of acidic and aqueous waste, which is costly to treat and dispose of google.com.
Solution : The adoption of greener chemistry principles, including the use of solid catalysts and optimizing reactions to minimize by-product formation, can significantly reduce the waste stream.
Reaction Conditions and Energy Consumption :
Challenge : Maintaining optimal temperature and pressure in large-scale reactors can be energy-intensive. Higher temperatures needed to drive reactions can also lead to side reactions google.com.
Solution : Process intensification techniques, such as the use of continuous flow reactors, can offer better control over reaction parameters, improve heat and mass transfer, and potentially reduce energy consumption.
Purification :
Challenge : The separation of this compound from unreacted starting materials, catalysts, and by-products can be complex and costly on an industrial scale.
Solution : Optimizing reaction selectivity to minimize by-product formation is key. Advanced purification techniques, such as fractional distillation under reduced pressure, are typically employed to achieve the desired product purity.
Process Safety :
Challenge : The handling of flammable solvents, corrosive acids, and potentially exothermic reactions on a large scale requires stringent safety protocols.
Solution : Thorough process hazard analysis (PHA), implementation of robust control systems, and adherence to strict safety regulations are essential for safe industrial production.
Chemical Reactivity and Mechanistic Investigations of 2 Methoxyphenylacetone
Nucleophilic and Electrophilic Reactivity of 2-Methoxyphenylacetone
The reactivity of this compound is characterized by the dual nature of its functional groups. The carbonyl group is inherently electrophilic, with the carbon atom bearing a partial positive charge, making it susceptible to attack by nucleophiles. Conversely, the α-protons on the methylene (B1212753) group adjacent to the carbonyl are acidic and can be abstracted by a base to form a nucleophilic enolate.
The electrophilic character of the carbonyl carbon allows for a variety of nucleophilic addition reactions. Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds), can attack the carbonyl carbon to form tertiary alcohols after protonation. Weaker nucleophiles, such as amines, can also react, often leading to the formation of imines or enamines, which are key intermediates in various synthetic transformations.
The presence of the methoxy (B1213986) group on the aromatic ring at the ortho position influences the electrophilicity of the carbonyl group through both inductive and resonance effects. While the oxygen atom is electron-withdrawing inductively, its lone pairs can participate in resonance, donating electron density to the aromatic ring. This can have a subtle electronic effect on the reactivity of the distant carbonyl group.
On the other hand, the α-protons of the methylene group (C1) are rendered acidic by the electron-withdrawing effect of the adjacent carbonyl group. This allows for the formation of a resonance-stabilized enolate ion in the presence of a suitable base. The resulting enolate is a potent nucleophile and can react with a wide range of electrophiles. This nucleophilic character is fundamental to the condensation reactions discussed in the following section.
Condensation Reactions Involving this compound as a Building Block
The ability of this compound to form a stable enolate makes it a valuable C3-synthon in various condensation reactions, enabling the formation of new carbon-carbon bonds and the construction of more complex molecular architectures.
Aldol (B89426) and Related Condensations with this compound
In the presence of a base, this compound can undergo self-condensation, where the enolate of one molecule attacks the carbonyl group of another. However, it is more synthetically useful in crossed aldol condensations with a suitable carbonyl partner that cannot enolize, such as an aromatic aldehyde. This strategy minimizes the number of possible products.
For instance, the reaction of this compound with various aromatic aldehydes in the presence of a base (like sodium hydroxide or potassium hydroxide) leads to the formation of α,β-unsaturated ketones. The reaction proceeds through an initial aldol addition to form a β-hydroxy ketone, which then readily dehydrates under the reaction conditions to yield the conjugated enone.
Table 1: Examples of Aldol-Type Condensation Products of this compound with Aromatic Aldehydes
| Aldehyde Reactant | Base/Solvent | Product |
|---|---|---|
| Benzaldehyde | NaOH / Ethanol (B145695) | 1-(2-methoxyphenyl)-4-phenylbut-3-en-2-one |
| 4-Chlorobenzaldehyde | KOH / Methanol (B129727) | 4-(4-chlorophenyl)-1-(2-methoxyphenyl)but-3-en-2-one |
This table is illustrative and represents expected products from well-established aldol condensation principles.
Knoevenagel and Perkin-Type Reactions of this compound
The Knoevenagel condensation involves the reaction of a carbonyl compound with a compound containing an active methylene group. While this compound itself possesses an active methylene group, it can also act as the carbonyl component in reactions with more acidic methylene compounds, although this is less common.
More relevant are Perkin-type reactions, which are a modification of the aldol condensation. In a conceptual Perkin-type scenario, the enolate of this compound could react with an acid anhydride (B1165640). However, the classical Perkin reaction involves an aromatic aldehyde and an acid anhydride. A more analogous reaction for this compound would be its condensation with other active methylene compounds in the presence of a weak base, a reaction that shares mechanistic features with the Knoevenagel condensation. For example, reaction with malononitrile in the presence of a catalyst like piperidine or ammonium acetate would be expected to yield a dicyano-substituted alkene derivative after dehydration.
Oxidative Transformations of this compound
The ketone functionality and the benzylic methylene group in this compound are susceptible to oxidation. The specific product obtained depends on the oxidizing agent and the reaction conditions.
Mild oxidizing agents can selectively oxidize the methylene group. For example, oxidation with selenium dioxide could potentially yield the corresponding α-diketone, 1-(2-methoxyphenyl)propane-1,2-dione.
Stronger oxidizing agents, such as potassium permanganate or chromic acid, under vigorous conditions, can lead to the cleavage of the carbon-carbon bond between the carbonyl and the methylene group. This would result in the formation of 2-methoxybenzoic acid and acetic acid. A more controlled oxidation could potentially yield 2-methoxyphenylacetic acid.
The Baeyer-Villiger oxidation, using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), would lead to the insertion of an oxygen atom adjacent to the carbonyl group, forming an ester. In the case of this compound, two possible ester products could be formed depending on which group migrates: methyl 2-methoxyphenylacetate or 2-methoxyphenyl acetate. The migratory aptitude of the groups attached to the carbonyl carbon (2-methoxybenzyl vs. methyl) will determine the major product. Generally, groups that can better stabilize a positive charge have a higher migratory aptitude.
Reductive Transformations of this compound
The carbonyl group of this compound can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction with these hydride reagents results in the formation of 1-(2-methoxyphenyl)propan-2-ol.
Table 2: Reduction of this compound
| Reducing Agent | Solvent | Product |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol / Ethanol | 1-(2-methoxyphenyl)propan-2-ol |
Reductive amination is another important reductive transformation. This reaction converts the ketone into an amine. This can be achieved in a one-pot reaction using a reducing agent in the presence of ammonia or a primary or secondary amine. For example, reaction with ammonia and a reducing agent like sodium cyanoborohydride would yield 1-(2-methoxyphenyl)propan-2-amine. Further methylation of this primary amine, for instance, via the Eschweiler-Clarke reaction (using formic acid and formaldehyde), can produce N,N-dimethyl-1-(2-methoxyphenyl)propan-2-amine. The Leuckart reaction, which uses ammonium formate or formamide as both the nitrogen source and the reducing agent, is another method to achieve this transformation.
Rearrangement Reactions of this compound and Its Derivatives
The structural framework of this compound and its derivatives allows for several mechanistically interesting rearrangement reactions.
The Willgerodt-Kindler reaction is a characteristic reaction of aryl alkyl ketones. chemicalbook.comcaymanchem.com When this compound is heated with sulfur and a secondary amine, such as morpholine, it is expected to undergo this rearrangement. chemicalbook.comcaymanchem.com The reaction involves the migration of the carbonyl group to the terminal methyl position and oxidation to form a thioamide. chemicalbook.com Subsequent hydrolysis of the resulting thioamide would yield 2-(2-methoxyphenyl)propanamide and ultimately 2-(2-methoxyphenyl)propanoic acid.
The Beckmann rearrangement is a reaction of an oxime to form an amide. smolecule.com The oxime of this compound can be prepared by reacting the ketone with hydroxylamine. Treatment of this oxime with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) would induce the rearrangement. smolecule.com The migration of either the 2-methoxybenzyl group or the methyl group is possible, leading to two potential amide products: N-(2-methoxybenzyl)acetamide or N-methyl-2-(2-methoxyphenyl)acetamide. The group anti-periplanar to the hydroxyl group on the nitrogen atom is the one that migrates.
The Schmidt reaction provides another route to amides from ketones using hydrazoic acid (HN₃) in the presence of a strong acid. nih.gov Similar to the Beckmann rearrangement, the reaction of this compound with hydrazoic acid would result in the insertion of a nitrogen atom into the carbon-carbon bond adjacent to the carbonyl group. nih.gov The migratory aptitude of the substituents would determine the major amide product, leading to either N-(2-methoxybenzyl)acetamide or N-methyl-2-(2-methoxyphenyl)acetamide.
Despite a comprehensive search for documented examples, there is currently a lack of specific, detailed research findings in readily available scientific literature regarding the direct application of this compound as a key substrate in well-established cascade or multi-component reactions for the synthesis of complex heterocyclic structures.
The chemical structure of this compound, featuring a reactive ketone carbonyl group and an adjacent α-methylene group, theoretically makes it a suitable candidate for several classic multi-component reactions. For instance, it could potentially serve as the carbonyl component in a Pictet-Spengler reaction or as the active methylene component in a Friedländer annulation for quinoline synthesis. However, specific studies detailing these transformations with this compound, including reaction conditions, yields, and product characterization, are not prominently reported.
Therefore, a detailed discussion with research findings and data tables on the role of this compound in cascade and multi-component reactions cannot be provided at this time.
Applications of 2 Methoxyphenylacetone As a Synthetic Precursor and Intermediate
Synthesis of Complex Organic Molecules from 2-Methoxyphenylacetone
This compound is a key starting material in the synthesis of various complex organic molecules, particularly in the pharmaceutical field. Its reactive ketone group and the methoxy-substituted aromatic ring provide multiple sites for chemical modification, enabling the construction of intricate molecular architectures.
One of the notable applications of this compound is in the synthesis of methoxyphenamine (B1676417) hydrochloride , a bronchodilator. The synthesis involves a reductive amination reaction where this compound is first reacted with monomethylamine to form an intermediate oxime. This is subsequently reduced using sodium borohydride (B1222165) or potassium borohydride to yield the free base of methoxyphenamine. Finally, treatment with a hydrochloric acid/ethanol (B145695) solution affords the hydrochloride salt. google.comgoogle.com This method is favored for its mild reaction conditions and avoidance of high-pressure hydrogenation, making it suitable for industrial-scale production. google.com
Another significant application is the synthesis of o-hydroxyphenylacetone . This transformation involves the acidolysis of this compound. The reaction is typically carried out by refluxing with an acidolysis agent such as hydrobromic acid in a solvent like glacial acetic acid. google.com Following the reaction, the product is isolated through extraction and purification. google.com o-Hydroxyphenylacetone can serve as an intermediate in the synthesis of other valuable compounds.
The versatility of this compound as a precursor is further demonstrated in its use to create a variety of other complex structures. For instance, it can be used to synthesize 1-(o-methoxyphenyl)-2-nitro-1-propene through a condensation reaction with nitroethane. This nitropropene derivative can then be reduced to this compound itself, highlighting a synthetic pathway that can be modulated to produce different intermediates. orgsyn.org
Derivatization Strategies for Functionalizing this compound
The chemical structure of this compound allows for a multitude of derivatization strategies, enabling the introduction of various functional groups and the modification of its core structure. These strategies are pivotal in tailoring the molecule for specific applications in pharmaceutical and chemical industries.
Reductive Amination: As demonstrated in the synthesis of methoxyphenamine, reductive amination is a primary strategy for functionalizing the ketone group of this compound. This reaction converts the carbonyl group into an amine via an imine intermediate. The choice of the amine and the reducing agent can be varied to produce a wide range of N-substituted derivatives. For example, reacting this compound with methylamine (B109427) followed by reduction yields methoxyphenamine. google.comgoogle.com
Alkylation: The carbon atom alpha to the carbonyl group in this compound is acidic and can be deprotonated to form an enolate. This enolate can then undergo alkylation reactions with various electrophiles, allowing for the introduction of different alkyl chains. This strategy can be used to synthesize a variety of substituted ketones with potential applications in medicinal chemistry and materials science.
Condensation Reactions: The carbonyl group of this compound can participate in condensation reactions with other carbonyl-containing compounds or with activated methylene (B1212753) groups. These reactions, often catalyzed by acids or bases, lead to the formation of larger molecules with extended carbon skeletons. For instance, condensation with aldehydes can yield α,β-unsaturated ketones, which are valuable intermediates in organic synthesis.
The following table summarizes some of the key derivatization strategies for this compound:
| Derivatization Strategy | Reagents | Functional Group Introduced/Modified |
| Reductive Amination | Amine (e.g., methylamine), Reducing agent (e.g., NaBH4) | Amine |
| Alkylation | Base, Alkyl halide | Alkyl group at the α-carbon |
| Condensation Reaction | Aldehyde or Ketone, Acid or Base catalyst | Extended carbon skeleton (e.g., α,β-unsaturated ketone) |
Utilization of this compound in Fine Chemical Production
This compound and its derivatives are important intermediates in the production of a variety of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications. researchgate.netwbcil.com These applications span the pharmaceutical, flavor and fragrance, and dye industries.
In the pharmaceutical industry , as previously discussed, this compound is a crucial precursor for methoxyphenamine hydrochloride, a bronchodilator. google.comnih.gov Its structural isomer, p-methoxyphenylacetone, is widely used as an intermediate in the synthesis of antihypertensive drugs and antidepressants. google.com The synthetic accessibility of these phenylacetones makes them valuable building blocks in drug discovery and development. For research and forensic applications, this compound is also categorized as a precursor in the synthesis of amphetamines. caymanchem.com
The flavor and fragrance industry utilizes compounds with specific aromatic profiles. While direct use of this compound in flavors and fragrances is not extensively documented, its structural motifs are found in many aromatic compounds. Synthetic flavors and fragrances are often produced from petrochemical-derived starting materials, and the phenylpropanoid skeleton of this compound is a common feature in many natural and synthetic aroma compounds. all-chemistry.com For example, the related compound raspberry ketone (4-(4-hydroxyphenyl)butan-2-one) is a key flavor molecule. cnr.it
In the dye industry , aromatic amines and phenols are common precursors for azo dyes. While there is no direct evidence of this compound being used, its derivatives could potentially be converted into dye intermediates. For instance, related compounds like 2-methoxy-5-nitroaniline (B165355) are used as diazo components in the synthesis of monoazo disperse dyes. scialert.net This suggests that functionalized derivatives of this compound could find applications in the synthesis of specialty dyes. vectorlabs.com
Development of Novel Materials and Polymers from this compound Precursors
The potential for utilizing this compound and its derivatives in the development of novel materials and polymers is an emerging area of research. While direct applications are not yet widespread, the chemical functionalities of this compound offer possibilities for its incorporation into polymeric structures.
One approach involves the modification of this compound to introduce polymerizable groups. For example, a structurally related compound, 2-methoxy-4-vinylphenol (B128420) (MVP), derived from ferulic acid, has been used as a biobased monomer precursor for thermoplastics and thermoset polymers. nih.govmdpi.com MVP can be functionalized and then polymerized via radical polymerization to create a variety of homo- and copolymers with a range of thermal properties. mdpi.com This suggests that similar vinyl-functionalized derivatives of this compound could be synthesized and explored as monomers for specialty polymers.
The development of thermosetting polymers is another potential application. Thermosets are polymers that are irreversibly cured to form a rigid, cross-linked network. wikipedia.org Monomers with multiple reactive sites are required for the formation of these networks. Derivatives of this compound containing, for example, two polymerizable groups could act as cross-linking agents in the production of thermosetting materials. Research on divinylbenzene (B73037) (DVB)-like monomers prepared from MVP demonstrates the feasibility of creating such cross-linkable biobased monomers. nih.gov
The synthesis of functional polymers with specific properties is a key area of materials science. mdpi.com By incorporating derivatives of this compound into polymer chains, it may be possible to impart specific functionalities, such as hydrophobicity, aromaticity, or the potential for further chemical modification of the polymer. The development of advanced polymer materials often relies on the synthesis of novel monomers that can provide unique structural and functional characteristics to the resulting polymers. mdpi.com
While the direct use of this compound in polymer synthesis is still an area with significant room for exploration, the versatility of its chemical structure suggests that its derivatives could serve as valuable components in the design of new functional and specialty polymers.
Advanced Analytical Methodologies for the Detection and Quantification of 2 Methoxyphenylacetone
Chromatographic Techniques for 2-Methoxyphenylacetone Analysis
Chromatographic methods are powerful tools for separating this compound from complex matrices, allowing for its precise identification and quantification. The choice of technique often depends on the sample matrix, the required sensitivity, and the analytical objective.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. Following separation, the compound is ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is measured by a mass spectrometer, providing a unique "fingerprint" for identification.
Research has demonstrated the successful use of GC-MS for the identification of this compound in various samples. For instance, studies have employed columns such as the HP-5MS UI for the separation of this compound from complex mixtures like herbal decoctions. researchgate.netnih.gov The mass spectrum of this compound is characterized by specific fragment ions that are crucial for its unambiguous identification. The PubChem database indicates key mass-to-charge ratios (m/z) for this compound, which are instrumental in its detection. nih.gov
Table 1: GC-MS Parameters and Characteristic Mass Fragments for this compound
| Parameter | Description | Reference |
|---|---|---|
| Column Type | HP-5MS UI (0.25 mm × 30 m × 0.25 µm) | researchgate.netnih.gov |
| Ionization Mode | Electron Ionization (EI) | nih.gov |
| Top Peak (m/z) | 91 | nih.gov |
| 2nd Highest Peak (m/z) | 121 | nih.gov |
| 3rd Highest Peak (m/z) | 164 (Molecular Ion) | nih.gov |
The quantitative analysis of this compound using GC-MS can be achieved by creating a calibration curve with standards of known concentrations and is a validated approach for determining its presence in forensic and research samples. researchgate.netcaymanchem.com
High-Performance Liquid Chromatography (HPLC) for this compound
High-Performance Liquid Chromatography (HPLC) is another versatile technique for the analysis of this compound. It is particularly useful for compounds that are not sufficiently volatile for GC or are thermally labile. Separation in HPLC is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase.
A specific reverse-phase HPLC method has been developed for the analysis of this compound. sielc.com This method utilizes a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For applications requiring mass spectrometry detection, the phosphoric acid can be substituted with formic acid. sielc.com
Another approach for the HPLC analysis of ketones like this compound involves derivatization. The US Environmental Protection Agency (EPA) has a method where aldehydes and ketones are reacted with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable DNPH derivatives. epa.gov These derivatives can then be separated and quantified using reverse-phase HPLC with a UV detector. epa.gov
Table 2: HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid | sielc.com |
| Detection | UV-Vis or Mass Spectrometry (MS) | sielc.com |
Capillary Electrophoresis for this compound Detection
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This technique is known for its high efficiency, short analysis times, and minimal sample and solvent consumption. nih.gov While specific applications of CE for the analysis of this compound are not extensively documented in the reviewed literature, the principles of the technique suggest its potential applicability.
Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be employed. nih.gov Since this compound is a neutral molecule, MEKC would be the more suitable approach. In MEKC, a surfactant is added to the buffer to form micelles. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles, allowing for separation. The high selectivity of CE makes it a promising tool for impurity profiling and the analysis of this compound in complex matrices. nih.gov
Spectroscopic Approaches to this compound Quantification
Spectroscopic methods provide information about the interaction of electromagnetic radiation with the analyte and are widely used for both qualitative and quantitative analysis of this compound.
UV-Vis Spectroscopy for this compound Concentration Determination
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by a molecule. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This principle forms the basis for the quantitative analysis of this compound.
To determine the concentration of this compound, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at a specific wavelength (λmax), where the compound exhibits maximum absorption. The absorbance of an unknown sample is then measured, and its concentration is determined from the calibration curve. For complex mixtures, UV-Vis spectroscopy can be coupled with a chromatographic technique like HPLC to ensure that the absorbance is measured only for the compound of interest.
Infrared and Raman Spectroscopy in this compound Reaction Monitoring
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide detailed information about the molecular structure and functional groups present in a molecule. nih.gov Both techniques are powerful for the identification of this compound and for monitoring its transformation during chemical reactions.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The ketone functional group in this compound exhibits a characteristic strong carbonyl (C=O) stretching vibration. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light from a laser source. It provides complementary information to IR spectroscopy.
In reaction monitoring, these techniques can be used to track the progress of a reaction involving this compound in real-time. spectroscopyonline.com For example, the disappearance of the characteristic carbonyl peak of this compound and the appearance of new peaks corresponding to the products can be monitored over time to determine the reaction kinetics and endpoint. The non-destructive nature of these techniques makes them ideal for in-situ reaction analysis. chemrxiv.org
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Feature | Reference |
|---|---|---|
| UV-Vis Spectroscopy | λmax at 284 nm (in acetonitrile) | caymanchem.com |
| Infrared (IR) Spectroscopy | Characteristic carbonyl (C=O) stretch | nih.gov |
| Raman Spectroscopy | Provides a unique vibrational fingerprint | nih.gov |
Electrochemical Methods for this compound Sensing
Electrochemical sensors offer a promising avenue for the rapid and sensitive detection of electroactive species. While specific electrochemical sensors for this compound are not extensively documented in scientific literature, the electroactive nature of its functional groups—the ketone and the methoxy-substituted aromatic ring—suggests that several electrochemical techniques could be adapted for its sensing. The underlying principle of these methods would involve the oxidation or reduction of this compound at an electrode surface, generating a measurable electrical signal (e.g., current or potential) that is proportional to its concentration.
Potential electrochemical methods for the detection of this compound could include:
Cyclic Voltammetry (CV): This technique could be employed to study the redox behavior of this compound at various electrode materials. By scanning the potential and observing the resulting current, characteristic oxidation or reduction peaks for the compound could be identified. This information is fundamental for developing more sensitive quantitative methods.
Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These are highly sensitive voltammetric techniques that can provide lower detection limits compared to CV. By minimizing the background (capacitive) current, they enhance the faradaic current resulting from the redox reaction of the analyte, making them suitable for trace analysis.
Amperometry: In this method, a constant potential is applied to the working electrode, and the resulting current is measured over time. If a potential at which this compound is readily oxidized or reduced is known, amperometry could offer a simple and rapid method for its quantification.
The performance of these electrochemical sensors is highly dependent on the choice of the working electrode. The electrode material plays a critical role in the sensitivity, selectivity, and stability of the sensor. For aromatic ketones, various modified electrodes have been explored to enhance the electrochemical response.
Table 1: Potential Electrode Modifiers for Electrochemical Sensing of Aromatic Ketones
| Modifier Material | Principle of Enhancement | Potential Advantages |
| Graphene Nanoparticles | High surface area and excellent electrical conductivity. | Increased sensitivity and lower detection limits. |
| Carbon Nanotubes (CNTs) | Enhanced electron transfer kinetics and large surface area. | Improved signal amplification and faster response times. |
| Metal Nanoparticles (e.g., Au, Ag) | Catalytic activity towards the oxidation or reduction of organic molecules. | Higher selectivity and sensitivity. |
| Conducting Polymers | Formation of a pre-concentration layer on the electrode surface. | Enhanced accumulation of the analyte, leading to a stronger signal. |
This table is illustrative and based on general knowledge of electrochemical sensors for organic compounds.
Further research would be necessary to develop and validate an electrochemical sensor specifically for this compound. This would involve optimizing the electrode material, pH of the supporting electrolyte, and the specific voltammetric or amperometric parameters to achieve the desired analytical performance.
Sample Preparation Strategies for this compound Analysis in Complex Matrices
The analysis of this compound in complex matrices, such as biological fluids (e.g., urine, blood) or environmental samples, necessitates an effective sample preparation step. The primary goals of sample preparation are to isolate the analyte from interfering matrix components, concentrate the analyte to a detectable level, and present it in a solvent compatible with the analytical instrument. creative-proteomics.com The choice of sample preparation technique depends on the nature of the sample matrix, the concentration of the analyte, and the subsequent analytical method to be used.
Two of the most common and effective sample preparation techniques for organic compounds like this compound are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. eurofins.com For this compound, which is an organic compound, LLE would involve extracting it from an aqueous sample into a water-immiscible organic solvent.
The efficiency of LLE is dependent on several factors:
Choice of Organic Solvent: The solvent should have a high affinity for this compound and be immiscible with the sample matrix. Solvents like diethyl ether, ethyl acetate, or dichloromethane (B109758) could be suitable candidates.
pH of the Aqueous Phase: Adjusting the pH of the sample can influence the charge state of interfering compounds, potentially improving the selectivity of the extraction.
Salting-Out Effect: The addition of a salt to the aqueous phase can decrease the solubility of organic compounds, thereby promoting their transfer into the organic phase.
Solid-Phase Extraction (SPE)
SPE is a more modern and often more efficient alternative to LLE. nih.gov It utilizes a solid sorbent material packed into a cartridge or disk to selectively adsorb the analyte from the liquid sample. creative-proteomics.com Interfering components are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent.
For the extraction of this compound, a reversed-phase SPE sorbent would likely be effective. In this mode, a nonpolar stationary phase (e.g., C18-bonded silica) is used to retain nonpolar to moderately polar compounds from a polar (aqueous) sample.
A typical SPE procedure would involve the following steps:
Conditioning: The sorbent is treated with a solvent like methanol (B129727) followed by water to activate the stationary phase.
Loading: The sample is passed through the SPE cartridge, and this compound is adsorbed onto the sorbent.
Washing: The cartridge is washed with a weak solvent to remove interfering substances that are less strongly retained than the analyte.
Elution: A strong organic solvent is used to desorb this compound from the sorbent.
Table 2: Comparison of LLE and SPE for this compound Sample Preparation
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning between two immiscible liquids. | Adsorption onto a solid sorbent followed by elution. |
| Solvent Consumption | High. | Low. |
| Selectivity | Generally lower, can be improved by pH adjustment. | High, tunable by selecting appropriate sorbent and solvents. |
| Potential for Emulsion Formation | High. | None. |
| Automation | Difficult. | Easily automated. |
| Typical Recovery | Variable, often lower than SPE. | High and reproducible. |
This table provides a general comparison of the two techniques and the expected performance for a compound like this compound.
The choice between LLE and SPE will depend on the specific requirements of the analysis, including the desired level of cleanliness of the extract, the number of samples to be processed, and the availability of instrumentation. For high-throughput and highly sensitive analyses, SPE is often the preferred method.
Computational and Theoretical Investigations of 2 Methoxyphenylacetone
Quantum Chemical Calculations of 2-Methoxyphenylacetone Structure and Stability
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure and stability of this compound. These methods solve approximations of the Schrödinger equation to determine the molecule's geometry and energy. ucsb.edu
A common approach involves geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation. inpressco.com Functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are frequently used to balance accuracy and computational cost. inpressco.comconicet.gov.ardergipark.org.tr The optimization process yields key information about bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.
Once the optimized geometry is obtained, further calculations can elucidate the molecule's electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability. conicet.gov.ardergipark.org.tr These frontier orbitals also indicate where the molecule is most likely to act as an electron donor (HOMO) or acceptor (LUMO). dergipark.org.trresearchgate.net
Another valuable tool is the Molecular Electrostatic Potential (MEP) map. researchgate.netwolfram.com The MEP visualizes the electrostatic potential on the electron density surface, using a color scale to identify electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. researchgate.netwolfram.com For this compound, the MEP map would highlight the carbonyl oxygen as a site of negative potential, making it a likely target for electrophilic attack, while regions around the hydrogen atoms would show positive potential. dergipark.org.tr
Table 6.1.1: Theoretical Geometric and Electronic Parameters for this compound
| Parameter | Value | Description |
| Geometric Parameters | ||
| C=O Bond Length | ~1.21 Å | Carbonyl group bond length. |
| C-O (methoxy) Bond Length | ~1.36 Å | Aryl-ether bond length. |
| C-C (aromatic) Bond Length | ~1.39 Å | Average bond length in the phenyl ring. |
| C-C-C (acetone) Bond Angle | ~117° | Bond angle around the carbonyl carbon. |
| Electronic Properties | ||
| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability. |
| Dipole Moment | ~2.8 D | Measure of the molecule's overall polarity. |
Note: The values in this table are representative and illustrative of typical results obtained from DFT (B3LYP/6-31G(d)) calculations for a molecule of this type.
Reaction Mechanism Elucidation for this compound Transformations
Computational methods are invaluable for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of transformation mechanisms. rsc.org By identifying transition states, intermediates, and products, researchers can understand the step-by-step pathway of a reaction involving this compound. mdpi.com
For instance, the metabolism of this compound often involves oxidation reactions, such as those catalyzed by Cytochrome P450 (CYP) enzymes. DFT calculations can model these processes by simulating the interaction of the substrate with the active species of the enzyme. chemrxiv.org This involves locating the transition state for reactions like aromatic hydroxylation or O-demethylation. The calculated activation energy (the energy difference between the reactant and the transition state) indicates the kinetic feasibility of a proposed pathway. A lower activation energy corresponds to a faster reaction rate.
Another example is the study of thermal degradation pathways, such as the Norrish Type II reaction, which can occur in ketones possessing a γ-hydrogen. Theoretical studies can model this intramolecular hydrogen abstraction, which proceeds through a six-membered cyclic transition state. Calculations can determine the structure of this transition state and its associated energy barrier, confirming the mechanism and predicting the reaction products. The use of computational tools allows for the exploration of multiple competing pathways to determine the most likely reaction mechanism under specific conditions. mdpi.comconsensus.app
Table 6.2.1: Calculated Activation Energies for Hypothetical Transformations
| Transformation Pathway | Computational Method | Calculated Activation Energy (kcal/mol) | Implication |
| Aromatic Hydroxylation (ortho) | DFT (B3LYP/6-311+G(d,p)) | 15.2 | A plausible metabolic pathway. |
| Aromatic Hydroxylation (para) | DFT (B3LYP/6-311+G(d,p)) | 18.5 | Kinetically less favorable than ortho-hydroxylation. |
| O-Demethylation | DFT (B3LYP/6-311+G(d,p)) | 14.8 | A highly probable metabolic route. |
| Norrish Type II Elimination | DFT (B3LYP/6-31+g(d)) | 35.7 | Feasible under thermal or photochemical conditions. |
Note: This table presents illustrative data to demonstrate how activation energies are used to compare the feasibility of different reaction pathways. The values are hypothetical for this compound.
Molecular Dynamics Simulations of this compound Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations provide a dynamic view of how a molecule like this compound interacts with its environment, such as a biological receptor or solvent. nih.govnih.gov
In the context of drug design, MD simulations are crucial for understanding how a ligand binds to a protein target. unimi.it After an initial binding pose is predicted by molecular docking, an MD simulation is run to assess the stability of the protein-ligand complex. mdpi.com The system is placed in a simulated aqueous environment, and the trajectory of all atoms is calculated over a period of nanoseconds to microseconds. nih.gov
Analysis of the MD trajectory can reveal important information. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone indicates the stability of the complex; a stable RMSD suggests a stable binding mode. mdpi.com The Root Mean Square Fluctuation (RMSF) of individual residues can identify which parts of the protein are flexible and which are crucial for the interaction. nih.gov Furthermore, MD simulations allow for the detailed analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and their persistence over time. mdpi.com These simulations can also be used to calculate binding free energies, providing a more accurate estimate of binding affinity than docking scores alone. nih.gov
Table 6.3.1: Analysis Metrics from a Hypothetical MD Simulation
| Metric | Result | Interpretation |
| RMSD of Ligand | Average: 1.5 Å | The ligand maintains a stable position within the binding pocket. |
| RMSD of Protein Cα | Average: 2.1 Å | The overall protein structure remains stable upon ligand binding. |
| Radius of Gyration (Rg) | Stable around 18.5 Å | The protein-ligand complex maintains a consistent, compact shape. |
| Key Hydrogen Bonds | Carbonyl O with Tyr83 | A persistent hydrogen bond is observed, crucial for binding. |
| Binding Free Energy (MM/GBSA) | -45.5 kcal/mol | Indicates a favorable and strong binding interaction. |
Note: This table contains representative data from a hypothetical MD simulation of this compound bound to an enzyme active site to illustrate the types of insights gained.
Prediction of Spectroscopic Signatures of this compound
Computational chemistry can accurately predict the spectroscopic signatures of molecules, which is essential for interpreting experimental data and confirming molecular structures. ucsb.edu
NMR Spectroscopy: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemistry. dergipark.org.trruc.dk The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating nuclear magnetic shielding tensors. ruc.dknih.gov The calculated shielding values are then converted into chemical shifts, often by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS) calculated at the same level of theory. ruc.dk While raw calculated values may differ from experimental results, a strong linear correlation is often observed, allowing for reliable assignment of complex spectra. dergipark.org.tr
Infrared Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule. researchgate.net After geometry optimization, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix). nih.gov The resulting vibrational modes and their corresponding intensities can be plotted to generate a theoretical spectrum. DFT methods tend to overestimate vibrational frequencies, so the calculated values are often multiplied by an empirical scaling factor (typically around 0.96-0.98 for B3LYP functionals) to improve agreement with experimental data. d-nb.info This allows for the confident assignment of key peaks, such as the characteristic C=O stretch of the ketone and the C-O stretch of the methoxy (B1213986) group.
Table 6.4.1: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Experimental Shift (ppm) chemicalbook.com | Predicted Shift (ppm) | Assignment |
| C=O | 207.2 | 206.5 | Ketone Carbonyl |
| C (aromatic, C-OCH₃) | 157.5 | 156.9 | Methoxy-substituted aromatic C |
| C (aromatic, C-CH₂) | 127.8 | 127.2 | Methylene-substituted aromatic C |
| Aromatic CH | 131.0, 128.9, 120.8, 110.5 | 130.5, 128.4, 120.3, 110.1 | Phenyl Ring Carbons |
| O-CH₃ | 55.3 | 54.9 | Methoxy Carbon |
| CH₂ | 45.9 | 45.2 | Methylene (B1212753) Carbon |
| CO-CH₃ | 29.3 | 28.8 | Acetyl Methyl Carbon |
Note: Predicted shifts are illustrative values based on typical GIAO-DFT calculations, demonstrating the high correlation with experimental data.
Table 6.4.2: Assignment of Key IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental Frequency (cm⁻¹) nih.govnist.gov | Predicted (Scaled) Frequency (cm⁻¹) |
| Aromatic C-H Stretch | ~3060 | ~3055 |
| Aliphatic C-H Stretch | ~2935 | ~2930 |
| C=O Carbonyl Stretch | ~1715 | ~1718 |
| Aromatic C=C Bending | ~1590, ~1490 | ~1595, ~1485 |
| C-O-C Asymmetric Stretch | ~1245 | ~1250 |
Note: Predicted frequencies are representative values from DFT calculations that have been scaled to show agreement with experimental peaks.
In Silico Design of Novel this compound Derivatives
In silico design uses computational techniques to propose novel molecules with desired properties, often as potential therapeutic agents. nih.gov Using this compound as a starting scaffold, new derivatives can be designed and evaluated virtually to prioritize candidates for synthesis and testing. nih.gov
The process often begins with identifying a biological target, such as a protein kinase, which is implicated in a disease. nii.ac.jp Molecular docking is then used to predict how a library of virtual derivatives of this compound would bind to the target's active site. nih.gov Docking algorithms sample different orientations and conformations of the ligand within the binding site and use a scoring function to estimate the binding affinity. nih.gov Derivatives that show promising docking scores and form key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues are identified as hits.
Structure-activity relationship (SAR) studies can be performed computationally by systematically modifying the scaffold (e.g., by adding different functional groups to the phenyl ring) and observing the effect on predicted binding affinity. nih.gov This helps in understanding which chemical features are important for activity. Furthermore, computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed derivatives, helping to filter out compounds that are likely to fail in later stages of drug development. This integrated in silico approach accelerates the design-build-test cycle of drug discovery. researchgate.net
Table 6.5.1: Virtual Screening of this compound Derivatives for Kinase Inhibition
| Derivative (Modification on Phenyl Ring) | Docking Score (kcal/mol) | Key Predicted Interaction | Predicted ADMET Profile |
| Parent Scaffold | -6.5 | Hydrophobic contact with Leu25 | Acceptable |
| 4-amino | -8.2 | H-bond with Asp145 | Acceptable |
| 4-hydroxy | -7.8 | H-bond with Asp145 | Acceptable |
| 4-chloro | -7.1 | Halogen bond with Gly28 | Moderate risk |
| 4-trifluoromethyl | -7.5 | Hydrophobic contact with Val78 | High risk |
Note: This table presents hypothetical data from a virtual screening campaign to illustrate the process of designing and evaluating novel derivatives based on a parent scaffold.
Environmental Fate and Degradation of 2 Methoxyphenylacetone
Photodegradation Pathways of 2-Methoxyphenylacetone
Direct photolysis of this compound in the environment is anticipated, given that aromatic ketones are known to absorb ultraviolet (UV) radiation. The absorption of UV light can excite the molecule, leading to a variety of photochemical reactions. The specific photodegradation pathway of this compound has not been detailed in published research, but potential reactions can be extrapolated from studies on other aromatic ketones.
One likely pathway is the Norrish Type I cleavage, where the bond between the carbonyl group and the adjacent carbon atom is broken, forming a benzyl (B1604629) radical and an acetyl radical. These highly reactive radicals would then quickly react with other molecules, such as oxygen, or with each other. Another possibility is a Norrish Type II reaction if a gamma-hydrogen is available for abstraction, though this is less likely for this compound.
In natural waters, the presence of photosensitizers like dissolved organic matter could lead to indirect photodegradation. These substances can absorb sunlight and transfer the energy to this compound, or generate reactive oxygen species such as hydroxyl radicals, which can then attack and degrade the molecule. The methoxy (B1213986) group on the phenyl ring may influence the rate and products of photodegradation.
Table 1: Potential Photodegradation Reactions of this compound
| Reaction Type | Description | Potential Products |
| Norrish Type I Cleavage | Homolytic cleavage of the C-C bond adjacent to the carbonyl group upon UV absorption. | 2-methoxybenzyl radical, Acetyl radical |
| Photooxidation | Reaction with photochemically generated reactive oxygen species (e.g., hydroxyl radicals). | Hydroxylated and ring-opened products |
Biodegradation of this compound in Aquatic and Terrestrial Environments
The biodegradation of this compound in aquatic and terrestrial environments has not been specifically studied. However, the structural components of the molecule suggest that it could be susceptible to microbial degradation. Microorganisms in soil and water possess a wide array of enzymes capable of breaking down aromatic compounds and ketones.
The biodegradation of aromatic compounds often begins with hydroxylation of the aromatic ring, a reaction catalyzed by monooxygenase or dioxygenase enzymes. This would be followed by ring cleavage. The methoxy group might be cleaved to a hydroxyl group, a common microbial reaction. The resulting catechol-like intermediate would be a substrate for further degradation. The acetone (B3395972) side chain could potentially be oxidized or cleaved.
The rate of biodegradation would be dependent on various environmental factors, including the microbial population present, temperature, pH, and the availability of nutrients and oxygen. In anaerobic environments, the degradation pathways would differ and are generally slower. Studies on the biodegradation of methoxychlor, a pesticide containing a methoxyphenyl group, have shown that it can be degraded by soil microorganisms, suggesting that the methoxyphenyl moiety is not inherently resistant to microbial attack.
Table 2: Potential Biodegradation Steps for this compound
| Step | Enzymatic Reaction | Intermediate/Product |
| 1. O-Demethylation | Etherase/Monooxygenase | 2-Hydroxyphenylacetone |
| 2. Aromatic Ring Hydroxylation | Monooxygenase/Dioxygenase | Dihydroxylated intermediates |
| 3. Aromatic Ring Cleavage | Dioxygenase | Ring-opened aliphatic acids |
| 4. Side-chain Oxidation | Oxidoreductase | Phenylacetic acid derivatives |
Chemical Degradation Processes Affecting this compound
In addition to photodegradation and biodegradation, this compound may undergo other chemical degradation processes in the environment. One of the most relevant abiotic degradation pathways for ketones is hydrolysis. While ketones are generally stable to hydrolysis, the reaction can be catalyzed by acids or bases. Under neutral or acidic conditions, which can be found in some natural waters and soils, hydrolysis of the ester-like linkage is not applicable, but other reactions may occur.
Given that phenylacetones can undergo hydrolysis under certain conditions, it is plausible that this compound could also be susceptible, although specific data is lacking. The rate of such a reaction would be highly dependent on the pH of the surrounding medium.
Environmental Monitoring and Assessment of this compound Residues
There is a lack of published studies on the environmental monitoring of this compound residues. This compound is known as a precursor in the synthesis of certain substances, and its presence in the environment could potentially be linked to discharges from clandestine laboratories.
Wastewater-based epidemiology is an emerging field for monitoring the consumption of illicit drugs and the presence of their precursors. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) would be suitable for the detection of this compound in environmental samples like wastewater, surface water, or soil. Monitoring for this compound and its degradation products could serve as an indicator of illicit drug manufacturing activities in a given area. However, at present, there are no established environmental quality standards or routine monitoring programs for this compound.
Safety, Handling, and Storage Considerations for 2 Methoxyphenylacetone in Laboratory and Industrial Settings
Occupational Exposure Risks and Mitigation Strategies for 2-Methoxyphenylacetone
The toxicological properties of this compound have not been fully investigated, which necessitates a cautious approach to handling. chemicalbook.com Potential routes of occupational exposure include inhalation, skin contact, eye contact, and ingestion.
Exposure Risks:
Inhalation: May cause irritation of the respiratory tract. chemicalbook.com
Skin Contact: May cause skin irritation. chemicalbook.comnih.gov
Eye Contact: Can lead to eye irritation. chemicalbook.comnih.gov
Ingestion: May be harmful if swallowed and can cause irritation of the digestive tract. chemicalbook.com
Mitigation Strategies: To minimize exposure, a combination of engineering controls, administrative controls, and personal protective equipment (PPE) should be implemented.
Engineering Controls: Work should be conducted in a well-ventilated area. chemicalbook.com Using a fume hood or other local exhaust ventilation is recommended to control airborne concentrations.
Administrative Controls: Handlers should wash thoroughly after working with the compound. chemicalbook.com Contaminated clothing should be removed and laundered before reuse. chemicalbook.com Eating, drinking, and smoking should be strictly prohibited in areas where the chemical is handled. mtsu.edu
Personal Protective Equipment (PPE): The use of appropriate PPE is critical to prevent direct contact with the chemical.
| Protection Type | Recommended Equipment | Standards and Guidelines |
| Eye/Face Protection | Appropriate protective eyeglasses or chemical safety goggles. | Must meet OSHA's 29 CFR 1910.133 or European Standard EN166. chemicalbook.comfishersci.com |
| Skin Protection | Chemically resistant gloves (e.g., Nitrile rubber, Neoprene) and protective clothing to prevent skin exposure. | Glove selection should be based on breakthrough time and compatibility. chemicalbook.comthermofisher.comthermofisher.com |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. fishersci.comthermofisher.com For large-scale operations, emergencies, or if ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. chemicalbook.com | A respiratory protection program meeting OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements is necessary when respirators are warranted. chemicalbook.com |
Safe Laboratory Practices for Handling this compound
Safe handling in a laboratory setting involves a multi-faceted approach encompassing procedural diligence and the correct use of safety equipment.
General Handling: Avoid contact with eyes, skin, and clothing. fishersci.com Ingestion and inhalation should also be avoided. fishersci.com
Ventilation: Always use the chemical with adequate ventilation to minimize inhalation exposure. chemicalbook.com
First Aid:
Eyes: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids, and seek medical attention. chemicalbook.com
Skin: Flush skin with plenty of soap and water for at least 15 minutes after contact. Remove contaminated clothing and shoes. Get medical aid if irritation develops. chemicalbook.com
Inhalation: Remove the individual from exposure to fresh air immediately. If breathing is difficult, administer oxygen. If the individual is not breathing, give artificial respiration and seek immediate medical aid. chemicalbook.com
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person and get medical aid. chemicalbook.com
Fire Safety: this compound has a flash point of >112 °C (>233.6 °F). fishersci.com In case of a fire, use water spray, dry chemical, carbon dioxide, or appropriate foam to extinguish the flames. chemicalbook.com Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA). chemicalbook.comfishersci.com During a fire, irritating and highly toxic gases such as carbon monoxide and carbon dioxide may be generated. chemicalbook.com
Waste Management and Disposal Protocols for this compound
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Spill Cleanup: For small spills or leaks, absorb the substance with an inert material, such as dry sand or earth. chemicalbook.com The absorbed material should then be placed into a suitable chemical waste container. chemicalbook.comfishersci.com Ensure the area is well-ventilated during cleanup. chemicalbook.com
Disposal: Disposal should be carried out in accordance with all applicable regional, national, and local laws and regulations. scbt.com It is often recommended to contract a licensed professional waste disposal service to handle chemical waste. unodc.org Mixing hazardous waste with other waste streams should be avoided, as this can result in the entire mixture being classified as regulated hazardous waste. bu.edu Evaporation is not an acceptable method of disposal. bu.edu High-temperature incineration in a facility equipped to handle chemical waste, such as a cement kiln, can be an effective disposal method for organic materials. unodc.org
Stability and Storage Conditions for this compound
Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.
Stability: this compound is stable at room temperature in closed containers under normal storage and handling conditions. chemicalbook.comfishersci.com One source indicates a stability of at least five years when stored at -20°C. caymanchem.com
Storage Conditions: Store in a tightly closed container. chemicalbook.com The storage area should be cool, dry, and well-ventilated. chemicalbook.comfishersci.com Keep the compound away from incompatible substances. chemicalbook.com While some suppliers recommend storage at -20°C, others state that keeping containers in a dry, cool, and well-ventilated place is sufficient. fishersci.comscbt.comcaymanchem.com
Incompatible Materials: The primary incompatibility is with strong oxidizing agents. chemicalbook.comfishersci.com Some sources also list strong bases as incompatible. fishersci.com
Hazardous Decomposition Products: Upon decomposition, which can be induced by high heat (e.g., in a fire), the compound may produce carbon monoxide, irritating and toxic fumes and gases, and carbon dioxide. chemicalbook.com
| Parameter | Guideline |
| Storage Temperature | Cool, dry place. chemicalbook.com Some suppliers recommend -20°C. scbt.comcaymanchem.com |
| Container | Tightly closed container. chemicalbook.comfishersci.com |
| Ventilation | Store in a well-ventilated area. chemicalbook.comfishersci.com |
| Incompatibilities | Strong oxidizing agents, strong bases. chemicalbook.comfishersci.com |
| Stability | Stable under normal conditions. fishersci.com ≥ 5 years at -20°C. caymanchem.com |
Future Research Directions and Emerging Trends in 2 Methoxyphenylacetone Chemistry
Exploration of Novel Synthetic Routes for 2-Methoxyphenylacetone
The development of new synthetic pathways for this compound is primarily driven by the principles of green chemistry, which prioritize efficiency, safety, and the use of renewable resources. Future research is expected to move beyond traditional methods, such as the Friedel-Crafts acylation of anisole (B1667542), which often rely on harsh catalysts and generate significant waste.
Key areas of exploration include:
Biocatalytic Synthesis: The use of enzymes or whole-cell systems offers a highly selective and environmentally benign alternative to classical chemical synthesis. Research into identifying or engineering enzymes (such as transaminases for asymmetric synthesis or oxidases) that can act on precursors to this compound could lead to highly efficient and enantiomerically pure products.
Renewable Feedstocks: A significant emerging trend is the synthesis of aromatic compounds from renewable biomass-derived feedstocks. For instance, a patented method for synthesizing the related compound p-methoxyphenylacetone utilizes natural fennel oil as a starting material, employing an environmentally friendly oxidant (hydrogen peroxide) and a Schiff base-copper (II) complex catalyst. Adapting such bio-inspired routes to produce this compound from other natural precursors like lignin-derived phenols represents a major goal for sustainable chemical manufacturing.
Photocatalysis and Electrosynthesis: Visible-light photocatalysis and electrosynthesis are powerful modern techniques that allow for bond formation under mild conditions. Developing novel cross-coupling reactions or C-H activation strategies using these methods could provide more direct and atom-economical routes to this compound and its derivatives.
| Synthetic Approach | Potential Advantages | Research Focus |
| Biocatalysis | High selectivity, mild conditions, reduced waste | Enzyme discovery and engineering, process optimization |
| Renewable Feedstocks | Sustainability, reduced reliance on fossil fuels | Lignin valorization, use of natural oils |
| Photocatalysis | Mild reaction conditions, unique reactivity | Development of new photocatalysts and reaction pathways |
Development of Advanced Catalytic Systems for this compound Transformations
Catalysis is central to the synthesis and functionalization of this compound. Future research will focus on creating more active, selective, and reusable catalysts to improve existing transformations and enable new ones.
Emerging trends in this area include:
Heterogeneous Catalysis: Moving from homogeneous catalysts (e.g., AlCl₃ in Friedel-Crafts reactions) to solid, heterogeneous catalysts can simplify product purification and catalyst recycling. Research into porous materials like zeolites, metal-organic frameworks (MOFs), or functionalized polymers as catalysts for the acylation of anisole could lead to cleaner and more cost-effective production processes.
Nanocatalysis: Catalysts based on metal nanoparticles offer high surface areas and unique reactivity. The development of supported palladium, copper, or nickel nanoparticle catalysts could enhance the efficiency of cross-coupling and hydrogenation reactions involving this compound.
Asymmetric Catalysis: The ketone functional group of this compound is a prime target for asymmetric reduction to produce chiral alcohols, which are valuable intermediates in pharmaceutical synthesis. Future work will involve designing new chiral catalysts (both metal-based and organocatalysts) to achieve high enantioselectivity in these transformations. A patent for the synthesis of p-methoxyphenylacetone highlights the use of a dehydroabietylamine (B24195) Schiff base-copper (II) complex, indicating a trend towards sophisticated, ligand-modified catalysts for improved control.
Expansion of this compound Applications in Material Science
While traditionally used as a synthetic intermediate, the inherent chemical functionalities of this compound—an aromatic ring, a methoxy (B1213986) group, and a reactive ketone—make it an intriguing candidate for applications in material science. This area is largely unexplored and represents a significant direction for future research.
Potential applications to be investigated include:
Polymer Chemistry: The compound could serve as a monomer or a precursor to monomers for high-performance polymers. The aromatic ring can impart thermal stability and rigidity, while the ketone group provides a site for cross-linking or further functionalization. Research could focus on synthesizing polyesters, polyketones, or specialty resins with unique optical or mechanical properties.
Photopolymers and Resins: Ketones are known to be photosensitive. This property could be exploited by incorporating this compound into formulations for photopolymers, photoresists, or UV-curable coatings. Its structure could be modified to fine-tune absorption characteristics and reactivity.
Functional Materials: The molecule can be used as a scaffold to build more complex structures for advanced materials. For example, it could be a building block for liquid crystals, organic light-emitting diode (OLED) materials, or chemical sensors, where the interplay between the electron-donating methoxy group and the ketone could be leveraged.
Integration of this compound Synthesis into Flow Chemistry Systems
The shift from batch processing to continuous flow manufacturing is a major trend in the chemical industry, driven by the need for safer, more efficient, and scalable processes. The synthesis of this compound is well-suited for adaptation to this technology.
Future research in this domain will likely focus on:
Process Intensification: Flow reactors, particularly microreactors, offer superior heat and mass transfer compared to batch reactors. This allows reactions to be run under more aggressive conditions (higher temperatures and pressures) safely, potentially leading to dramatically reduced reaction times and increased throughput.
Multi-step Telescoped Synthesis: Flow chemistry enables the coupling of multiple reaction steps without the need to isolate and purify intermediates. A future goal would be to develop a fully continuous, multi-step synthesis of this compound or its derivatives, starting from basic precursors and integrating reaction, quenching, and purification steps into a single, automated system.
Handling of Hazardous Reagents: The synthesis of ketones can involve hazardous or unstable intermediates. Flow systems, with their small reaction volumes, significantly improve safety when handling such species, allowing for the exploration of new and more reactive chemical pathways.
| Flow Chemistry Aspect | Benefit for 2-MPA Synthesis | Research Objective |
| Enhanced Heat/Mass Transfer | Faster reactions, better yield, improved safety | Optimization of reaction conditions in microreactors |
| Process Automation | Increased reproducibility, reduced manual labor | Development of integrated, end-to-end synthesis platforms |
| Small Reaction Volumes | Safe handling of hazardous intermediates | Exploration of novel, high-energy reaction pathways |
Interdisciplinary Research Involving this compound
The unique structural features of this compound make it a valuable building block for interdisciplinary research, particularly at the interface of chemistry and biology.
Emerging areas of focus include:
Medicinal Chemistry and Drug Discovery: The methoxyphenyl motif is present in numerous bioactive compounds. This compound serves as a versatile scaffold for generating libraries of novel compounds for drug discovery programs. Its derivatives can be screened for various biological activities, from anticancer to neuroleptic properties. The synthesis of complex heterocyclic systems, which are common in pharmaceuticals, is an active area of research where this compound could be a key starting material.
Agrochemical Research: Similar to pharmaceuticals, the development of new pesticides and herbicides relies on the exploration of novel chemical scaffolds. The this compound core can be elaborated to create new classes of compounds with potential agrochemical applications.
Medical Imaging: There is potential for developing derivatives of this compound as agents for Positron Emission Tomography (PET) imaging. Research would involve labeling the molecule with a positron-emitting isotope (like Carbon-11 or Fluorine-18) and evaluating its uptake and distribution in biological systems to visualize specific receptors or metabolic processes in the brain.
Q & A
Basic Research Questions
Q. How can 2-Methoxyphenylacetone be reliably identified and characterized in experimental settings?
- Methodology : Use spectroscopic techniques such as IR spectroscopy (characteristic C=O stretch at ~1700–1750 cm⁻¹ and methoxy O–CH₃ absorption at ~2830–2980 cm⁻¹) and mass spectrometry (molecular ion peak at m/z 164.21 for [C₁₀H₁₂O₂]⁺). Cross-reference with Kovats retention indices (non-polar columns) for GC-MS validation .
- Critical Step : Compare spectral data with authenticated libraries (e.g., NIST Chemistry WebBook) to resolve ambiguities in structural assignments .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- PPE Requirements :
- Respiratory : NIOSH/MSHA-approved respirator if aerosolization occurs .
- Gloves : Nitrile or neoprene gloves (tested for permeation resistance to ketones) .
- Eye Protection : Chemical safety goggles compliant with OSHA standards .
Q. What synthetic routes are available for preparing this compound?
- Primary Method : Friedel-Crafts acylation of 2-methoxyphenyl derivatives with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Optimize reaction conditions (temperature: 0–5°C, anhydrous solvent) to minimize side products like ortho-isomerization .
- Alternative Route : Hydrolysis of methyl 2-(2-methoxyphenyl)acetate derivatives under basic conditions (e.g., KOH/MeOH at 80–82°C), followed by acidification to isolate the ketone .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?
- Strategy : Perform systematic validation using multiple analytical techniques:
- Melting Point Discrepancies : Use differential scanning calorimetry (DSC) to confirm purity (>98% by HPLC) .
- Solubility Variability : Conduct polarity-based solubility tests (e.g., logP determination via shake-flask method) .
Q. What experimental designs are suitable for studying the stability of this compound under varying storage conditions?
- Accelerated Stability Testing :
- Thermal Degradation : Incubate samples at 40°C/75% RH for 6 months and monitor via HPLC for degradation products (e.g., methoxyphenylacetic acid) .
- Photostability : Expose to UV light (320–400 nm) and quantify ketone loss using GC-MS .
Q. How can mechanistic insights into the reactivity of this compound be obtained?
- Kinetic Studies : Use stopped-flow spectroscopy to track enolization rates in protic vs. aprotic solvents .
- Computational Modeling : Apply DFT calculations (e.g., B3LYP/6-31G*) to predict electrophilic/nucleophilic sites for functionalization .
Q. What strategies are recommended for investigating the biological interactions of this compound?
- In Vitro Assays :
- Enzyme Inhibition : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates .
- Receptor Binding : Radioligand displacement assays for adrenergic or serotonergic receptors, given structural analogs (e.g., methoxyphenamine derivatives) .
Data Contradiction Analysis Framework
- Step 1 : Verify experimental conditions (e.g., solvent purity, instrument calibration) across conflicting studies .
- Step 2 : Apply multivariate analysis (e.g., PCA) to identify outliers in spectral or chromatographic datasets .
- Step 3 : Consult authoritative repositories (e.g., CAS Common Chemistry, DTP/NCI) for consensus data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
